

# An In-depth Technical Guide to Iron(II) Tetrafluoroborate Compounds

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## Compound of Interest

Compound Name: *Iron(II) tetrafluoroborate hexahydrate*

Cat. No.: *B089229*

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## Abstract

Iron(II) tetrafluoroborate, with the chemical formula  $\text{Fe}(\text{BF}_4)_2$ , is an inorganic compound of significant interest in modern chemistry. It primarily exists in its anhydrous form and as a more commonly used hexahydrate,  $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ . The tetrafluoroborate anion ( $\text{BF}_4^-$ ) is weakly coordinating, which renders the iron(II) center labile and makes the compound an exceptionally versatile precursor for the synthesis of a wide array of coordination complexes, catalysts, and advanced materials. This guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and key applications of iron(II) tetrafluoroborate compounds, with a focus on experimental data and protocols relevant to a technical audience.

## Discovery and History

The precise first synthesis of iron(II) tetrafluoroborate is not well-documented in seminal publications, likely because its preparation follows straightforward acid-base or metathesis reactions known since the development of inorganic synthesis. The history of the compound is intrinsically linked to the chemistry of its constituent ions: iron(II) and the tetrafluoroborate anion.

The tetrafluoroborate anion itself gained prominence in the early 20th century. An early key methodology for preparing aromatic fluoro-compounds using fluoroboric acid was developed by

Schiemann in 1927.[1] The synthesis of various metal fluoroborates typically involves the reaction of a metal oxide, hydroxide, or carbonate with fluoroboric acid ( $\text{HBF}_4$ ), a method that became standard practice in inorganic laboratories.[2][3] By the mid-20th century, ferrous fluoroborate was a known chemical species, as evidenced by its mention in a 1957 report on boron isotope separation, where a precipitate of ferrous fluoroborate was analyzed.[4]

In modern chemistry, the popularization of the tetrafluoroborate anion as a weakly coordinating anion has driven the use of its salts, including iron(II) tetrafluoroborate, as convenient starting materials in coordination chemistry and catalysis.[5]

## Physicochemical Properties and Characterization

Iron(II) tetrafluoroborate is most commonly handled as its hexahydrate,  $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ . In this form, the iron(II) ion is complexed by six water molecules, forming the octahedral hexaaquairon(II) cation,  $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ . [6] The compound typically appears as light green crystals, soluble in water and other polar solvents. [7][8] The anhydrous form,  $\text{Fe}(\text{BF}_4)_2$ , is also known. [8]

## Quantitative Data Summary

The key physicochemical properties of anhydrous and hexahydrated iron(II) tetrafluoroborate are summarized below.

Property	Iron(II) Tetrafluoroborate (Anhydrous)	Iron(II) Tetrafluoroborate Hexahydrate	Reference(s)
CAS Number	15283-51-9	13877-16-2	[8][9]
Molecular Formula	$\text{Fe}(\text{BF}_4)_2$	$\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$	[8][9]
Molecular Weight	229.46 g/mol	337.55 g/mol	[8][9]
Appearance	-	Light green crystalline solid	[7]
Solubility	-	Soluble in water	[7]

## Spectroscopic and Thermal Data

Spectroscopic and thermal analysis are critical for the characterization of iron(II) compounds, revealing information about structure, bonding, and electronic states.

Analysis Technique	Parameter	Value(s)	Compound Form / Conditions	Reference(s)
Infrared (IR) Spectroscopy	$\nu(\text{B-F})$ stretch	$\sim 1061 \text{ cm}^{-1}$ (strong, broad)	Hexahydrate (in derived MOF)	[10]
Mössbauer Spectroscopy	Isomer Shift ( $\delta$ )	$0.95 \text{ mm s}^{-1}$ (vs. $\alpha\text{-Fe}$ )	High-Spin Fe(II) complex derived from $\text{Fe}(\text{BF}_4)_2$ at 4.2 K	[11]
Quadrupole Splitting ( $\Delta E_Q$ )	$1.88 \text{ mm s}^{-1}$	High-Spin Fe(II) complex derived from $\text{Fe}(\text{BF}_4)_2$ at 4.2 K	[11]	
Isomer Shift ( $\delta$ )	$0.24 \text{ mm s}^{-1}$ (vs. $\alpha\text{-Fe}$ )	Low-Spin Fe(II) complex derived from $\text{Fe}(\text{BF}_4)_2$ at 4.2 K	[11]	
Quadrupole Splitting ( $\Delta E_Q$ )	$1.58 \text{ mm s}^{-1}$	Low-Spin Fe(II) complex derived from $\text{Fe}(\text{BF}_4)_2$ at 4.2 K	[11]	
Differential Scanning Calorimetry (DSC)	Phase Transition Temp. ( $T_{c1}$ )	255 K	--INVALID-LINK-- 2	[6][12]
Phase Transition Temp. ( $T_{c2}$ )	189 K	--INVALID-LINK-- 2	[6][12]	
Thermal Decomposition	Onset	Dehydration begins above room temperature, followed by decomposition of	Hexahydrate	[12]

the anhydrous  
salt at higher  
temperatures.  
Specific TGA  
data for the title  
compound is not  
readily available,  
but related --  
INVALID-LINK--2  
shows  
dehydration  
starting above  
324 K.

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## Experimental Protocols

### Generalized Synthesis of Iron(II) Tetrafluoroborate Hexahydrate

While specific, citable protocols for the direct synthesis of  $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$  are not prevalent in primary literature, a generalized method can be derived from standard inorganic procedures. This protocol is illustrative and should be performed with appropriate safety precautions, particularly the handling of fluoroboric acid.

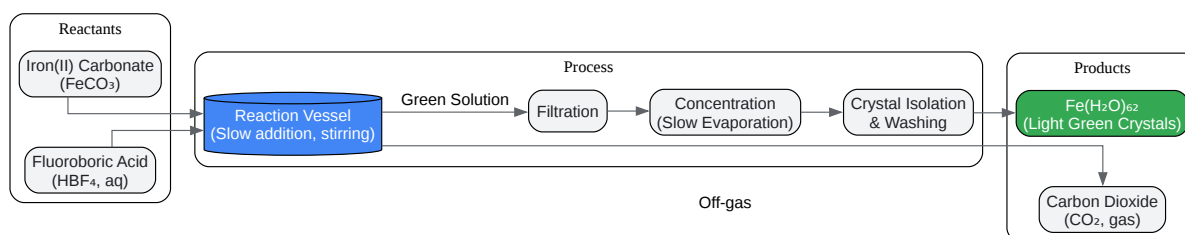
Reaction:  $\text{FeCO}_3 + 2 \text{HBF}_4 + 5 \text{H}_2\text{O} \rightarrow \text{--INVALID-LINK--2} + \text{CO}_2$

Materials:

- Iron(II) carbonate ( $\text{FeCO}_3$ ) or Iron(II) hydroxide ( $\text{Fe}(\text{OH})_2$ )
- 48-50% aqueous solution of Fluoroboric acid ( $\text{HBF}_4$ )
- Deionized water
- Ethanol or diethyl ether for washing

Procedure:

- In a fume hood, a stoichiometric amount of iron(II) carbonate is added portion-wise to a chilled aqueous solution of fluoroboric acid with constant stirring. The addition should be slow to control the effervescence of CO<sub>2</sub>.
- Once the addition is complete and gas evolution has ceased, the solution is gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion and to dissolve any remaining solids.
- The resulting pale green solution is filtered to remove any unreacted starting material or impurities.
- The filtrate is concentrated by slow evaporation at room temperature or under reduced pressure.
- Pale green crystals of [Fe\(H<sub>2</sub>O\)<sub>6</sub>Br<sub>2</sub>](#) will precipitate from the solution.
- The crystals are isolated by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual acid, and dried in a desiccator.



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Generalized workflow for the synthesis of **Iron(II) Tetrafluoroborate Hexahydrate**.

## Cited Protocol: Synthesis of a $[\text{Fe}_2\text{L}_3]^{4+}$ Helicate Cylinder

This protocol demonstrates the use of **iron(II) tetrafluoroborate hexahydrate** as a metal source for the self-assembly of a metallosupramolecular cylinder.[\[13\]](#)

Materials:

- Bis(bidentate) 2-pyridyl-1,2,3-triazole ligand (3 eq.)
- **Iron(II) tetrafluoroborate hexahydrate** (2 eq.)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )

Procedure:

- An acetonitrile solution (3 mL) of **iron(II) tetrafluoroborate hexahydrate** (0.048 g, 0.14 mmol) was added to an acetonitrile solution (3 mL) of the ligand (0.21 mmol).
- The resulting orange solution was stirred at room temperature for 1 hour.
- The solution was filtered through cotton wool.
- Vapor diffusion of diethyl ether into the filtrate was performed.
- The resulting orange/red X-ray quality crystals of the [--INVALID-LINK--4](#) cylinder were isolated by filtration, washed with  $\text{Et}_2\text{O}$ , and vacuum dried.[\[13\]](#)

## Cited Protocol: Synthesis of an Iron(II) Spin-Crossover Cage

This protocol details the synthesis of a large, tetranuclear iron(II) cage that exhibits spin-crossover properties, using iron(II) tetrafluoroborate as the iron source.[\[5\]](#)

Materials:

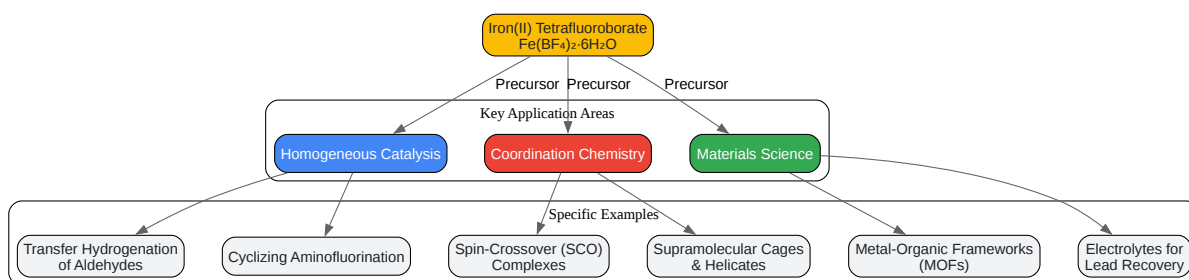
- Rigid tritopic imidazole-imine ligand (L)
- Iron(II) tetrafluoroborate
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )

Procedure:

- The ligand L is reacted with iron(II) tetrafluoroborate in acetonitrile.
- Slow diffusion of diethyl ether into the reaction mixture is carried out.
- Prismatic crystals of  $[\text{Fe}_4\text{L}_4][\text{BF}_4]_8 \cdot 16\text{MeCN}$ , suitable for X-ray diffraction, are produced.[5]

## Key Reactions and Applications

The utility of iron(II) tetrafluoroborate stems from the combination of an earth-abundant, redox-active metal center and a weakly coordinating anion.



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Logical relationships of Iron(II) Tetrafluoroborate and its primary applications.

## Homogeneous Catalysis

$\text{Fe}(\text{BF}_4)_2$  is a widely used precursor for iron-based catalysts. Iron's low cost and low toxicity make it an attractive alternative to precious metal catalysts.

- **Transfer Hydrogenation:** Complexes derived from iron(II) tetrafluoroborate are effective catalysts for the transfer hydrogenation of aldehydes and ketones to their corresponding alcohols.[\[8\]](#)
- **Cyclizations:** It has been used to catalyze reactions such as the cyclizing aminofluorination of allyl carbamates to provide 4-fluoromethyloxazolidines.[\[2\]](#)

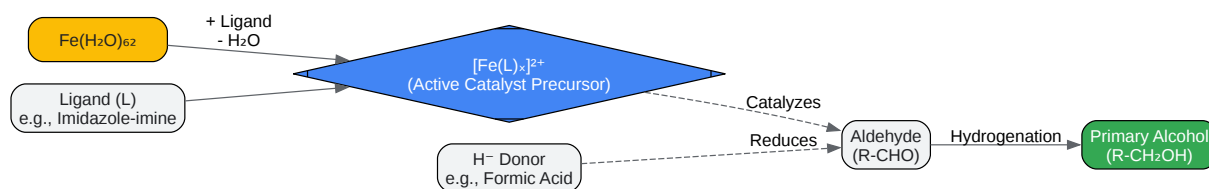
## Coordination and Supramolecular Chemistry

The labile nature of the aqua ligands in [--INVALID-LINK--](#) allows for easy substitution by other ligands, making it an ideal starting material for coordination complexes.

- **Spin-Crossover (SCO) Complexes:** A significant area of research involves the synthesis of Fe(II) complexes that exhibit spin-crossover behavior, where the spin state of the iron center can be switched by external stimuli like temperature or light.[\[7\]](#)[\[11\]](#) Many of these complexes are synthesized from  $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ .[\[3\]](#)
- **Supramolecular Assemblies:** It serves as a key building block in the self-assembly of complex architectures like metallo-supramolecular cages and helicates.[\[5\]](#)[\[13\]](#)

## Materials Science and Electrochemistry

- **Metal-Organic Frameworks (MOFs):** Iron(II) tetrafluoroborate is used as a metal node source for the synthesis of robust iron-based MOFs.[\[10\]](#)
- **Electrochemistry:** An electrochemical cycle involving ferrous/ferric tetrafluoroborate is utilized in an industrial process for the recovery of lead from ores, replacing traditional smelting methods.[\[14\]](#) In this process, a ferric fluoroborate solution leaches lead from galena ( $\text{PbS}$ ), which is then recovered via electrowinning while regenerating the ferric solution at the anode.[\[14\]](#)



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Simplified pathway of  $\text{Fe}(\text{BF}_4)_2$  as a precursor in catalytic transfer hydrogenation.

## Safety and Handling

**Iron(II) tetrafluoroborate hexahydrate** is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place in a tightly sealed container.

## Conclusion

Iron(II) tetrafluoroborate, particularly in its hexahydrate form, is a foundational reagent in modern inorganic and materials chemistry. While its historical origins are not distinctly marked, its contemporary importance is undeniable. Its role as a versatile precursor for catalysts and complex materials continues to expand, driven by the desirable properties of the iron(II) center and the non-interfering nature of the tetrafluoroborate anion. The detailed experimental data and protocols provided herein offer a valuable resource for researchers aiming to exploit the rich chemistry of this compound in catalyst design, drug development, and materials innovation.

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